N-(indan-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine
Description
N-(indan-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine is a bicyclic heterocyclic compound featuring a pyrido[4,3-d]pyrimidine core fused with a tetrahydropyridine ring. The indan-2-yl substituent at the 2-amino position distinguishes it from simpler analogs.
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4/c1-2-4-12-8-14(7-11(12)3-1)19-16-18-10-13-9-17-6-5-15(13)20-16/h1-4,10,14,17H,5-9H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESRVDFIMBPWDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CN=C(N=C21)NC3CC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(indan-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine typically involves the following steps:
Formation of the Indane Moiety: The indane structure can be synthesized through the cyclization of 2-phenylethylamine derivatives.
Construction of the Pyridopyrimidine Core: This involves the condensation of appropriate pyridine and pyrimidine precursors under acidic or basic conditions.
Coupling of the Indane and Pyridopyrimidine Units: The final step involves the coupling of the indane moiety with the pyridopyrimidine core, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(indan-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the indane moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents on the pyrimidine or indane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N-(indan-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine is a heterocyclic compound that combines an indane moiety with a tetrahydropyridopyrimidine structure. It is of interest for its potential biological activities and applications in medicinal chemistry.
Scientific Research Applications
This compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases. It is also used in studies to understand its interaction with biological targets, such as enzymes and receptors, and serves as a tool to probe biological pathways and mechanisms. It may be used in the development of new materials or as a precursor in the synthesis of other bioactive compounds.
Medicinal Chemistry
The compound is explored for its potential as a therapeutic agent in treating cancer, inflammation, and infectious diseases. An example includes the synthesis of [2-(indan-2-ylamino)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]-(lH-pyrazol-4-yl)methanone .
Biological Studies
It is used to understand its interaction with biological targets like enzymes and receptors.
Chemical Biology
The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications
It may be used in developing new materials or as a precursor in synthesizing other bioactive compounds.
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar pyrimidine core and are known for their kinase inhibitory activity.
- Indole Derivatives: Indole-based compounds also exhibit a wide range of biological activities and are structurally related to the indane moiety.
Mechanism of Action
The mechanism of action of N-(indan-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit kinases involved in cell proliferation, leading to anti-cancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The pyrido[4,3-d]pyrimidine scaffold is versatile, with modifications at the 2-amino position or the 6-position significantly altering physicochemical and biological properties. Below is a comparative analysis of key derivatives:
Table 1: Structural and Physicochemical Comparison
Physicochemical and Pharmacokinetic Properties
- Solubility : Hydrochloride salts (e.g., parent compound dihydrochloride, CAS: 157327-50-9) improve aqueous solubility for formulation .
- Metabolic Stability : Electron-withdrawing groups (e.g., nitro) may reduce metabolic degradation, while bulky substituents (e.g., indan-2-yl) could slow cytochrome P450-mediated oxidation .
Biological Activity
N-(indan-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine is a heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 266.34 g/mol. This compound has attracted interest due to its diverse biological activities and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound has been studied for its potential as a multitarget-directed ligand , particularly in the modulation of serotonin receptors and other neuropharmacological targets. Research indicates that derivatives of tetrahydropyrido[1,2-c]pyrimidine exhibit varying affinities for serotonin receptors (5-HT1ARs and SERT), which are crucial in the treatment of mood disorders and neurodegenerative diseases .
In Vitro Studies
In vitro studies have reported that compounds related to this compound demonstrate:
- Antitumor Activity : Certain derivatives have shown effectiveness against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis.
- Antimicrobial Properties : The compound exhibits antimicrobial activity against a range of pathogens, suggesting potential use in treating infections .
In Vivo Studies
Recent animal studies have indicated that this compound may possess anti-inflammatory properties and could be beneficial in models of chronic inflammatory diseases. The ability to cross the blood-brain barrier (BBB) enhances its therapeutic potential for central nervous system disorders .
Case Study 1: Antitumor Activity
A study evaluated the effects of this compound on breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 μM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Neuropharmacological Effects
Another investigation focused on the compound's interaction with serotonin receptors. It was found that specific derivatives had Ki values ranging from 8 to 259 nM for 5-HT1ARs and 8 to 602 nM for SERT. These findings suggest that modifications to the indan moiety can enhance receptor affinity and selectivity, which is critical for developing antidepressant therapies .
Table 1: Biological Activity Overview
Table 2: Structure-Activity Relationship (SAR)
Q & A
Q. What are the optimal synthetic routes for N-(indan-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine, and how can reaction yields be improved?
Methodological Answer:
- Begin with tert-butyl 4-oxopiperidine-1-carboxylate as a precursor for constructing the tetrahydropyrido[4,3-d]pyrimidine core. Introduce the indan-2-ylamine moiety via nucleophilic substitution or Buchwald-Hartwig coupling under palladium catalysis.
- Optimize yields by screening catalysts (e.g., Pd(OAc)₂ with Xantphos) and solvents (DMF or toluene). For scale-up, consider continuous flow reactors to enhance reproducibility .
- Monitor reaction progress using LC-MS and purify intermediates via flash chromatography or preparative HPLC to achieve >95% purity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound and its intermediates?
Methodological Answer:
- Use to confirm regioselectivity of substitutions on the pyrimidine ring. helps verify stereochemistry at the indan-2-yl group.
- Employ LC-MS (ESI+) for molecular weight confirmation and HPLC (C18 column, acetonitrile/water gradient) to assess purity. High-resolution mass spectrometry (HRMS) resolves isotopic patterns for structural validation .
Advanced Research Questions
Q. How can researchers address low yields in the indan-2-yl coupling step during synthesis?
Methodological Answer:
- Screen alternative coupling reagents (e.g., HATU or EDC/HOBt) to improve amide bond formation.
- Introduce microwave-assisted synthesis to reduce reaction time and side-product formation.
- Analyze byproducts via to identify competing pathways (e.g., dimerization) and adjust stoichiometry or temperature .
Q. What strategies are effective for resolving crystallization challenges of this compound?
Methodological Answer:
Q. How to design structure-activity relationship (SAR) studies for derivatives targeting kinase inhibition?
Methodological Answer:
- Synthesize analogs with variations at the indan-2-yl group (e.g., halogen substitutions) and pyrimidine core (e.g., methyl or methoxy groups).
- Test in vitro activity against K562 leukemia and HO-8910 ovarian cancer cell lines. Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to ATP pockets in kinases .
Q. How can discrepancies between in vitro potency and in vivo efficacy be systematically addressed?
Methodological Answer:
Q. What analytical methods are recommended for detecting trace impurities in bulk samples?
Methodological Answer:
- Use UPLC-QTOF-MS with a HILIC column to separate polar impurities. Apply charged aerosol detection (CAD) for non-UV-active byproducts.
- Quantify residual palladium via ICP-MS, ensuring levels <10 ppm for preclinical studies .
Q. How can computational methods predict off-target interactions for this compound?
Methodological Answer:
- Perform pharmacophore modeling (MOE or Schrödinger) to screen against the ChEMBL database.
- Validate predictions using surface plasmon resonance (SPR) to measure binding kinetics to non-target proteins (e.g., sigma receptors) .
Data Contradiction and Validation
Q. How should researchers validate conflicting cytotoxicity data across cell lines?
Methodological Answer:
- Replicate assays in triplicate using standardized protocols (e.g., MTT or CellTiter-Glo). Include positive controls (e.g., doxorubicin) and normalize to cell viability baselines.
- Perform transcriptomic profiling (RNA-seq) to identify cell line-specific expression of target kinases or efflux pumps (e.g., P-glycoprotein) .
Q. What steps are critical when crystallographic data conflicts with computational docking poses?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
